molecular formula C31H30N2O5S B304938 ETHYL (2Z)-5-(2-METHOXYNAPHTHALEN-1-YL)-2-[(4-METHOXYPHENYL)METHYLIDENE]-3-OXO-7-PROPYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-(2-METHOXYNAPHTHALEN-1-YL)-2-[(4-METHOXYPHENYL)METHYLIDENE]-3-OXO-7-PROPYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B304938
M. Wt: 542.6 g/mol
InChI Key: OZAMBYDRBNRIKZ-BWAHOGKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-methoxybenzylidene)-5-(2-methoxy-1-naphthyl)-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups such as methoxybenzylidene, methoxynaphthyl, and propyl groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of ETHYL (2Z)-5-(2-METHOXYNAPHTHALEN-1-YL)-2-[(4-METHOXYPHENYL)METHYLIDENE]-3-OXO-7-PROPYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, typically starting with the preparation of the thiazolo[3,2-a]pyrimidine core. This core can be synthesized through the cyclization of appropriate precursors under specific conditions. The subsequent steps involve the introduction of the methoxybenzylidene, methoxynaphthyl, and propyl groups through various organic reactions such as condensation, alkylation, and esterification. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 2-(4-methoxybenzylidene)-5-(2-methoxy-1-naphthyl)-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, acids, and bases.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of new carbon-carbon bonds, expanding the compound’s structural diversity.

Scientific Research Applications

Ethyl 2-(4-methoxybenzylidene)-5-(2-methoxy-1-naphthyl)-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-(2-METHOXYNAPHTHALEN-1-YL)-2-[(4-METHOXYPHENYL)METHYLIDENE]-3-OXO-7-PROPYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 2-(4-methoxybenzylidene)-5-(2-methoxy-1-naphthyl)-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:

  • Ethyl 2-(4-ethoxybenzylidene)-5-(2-ethoxy-1-naphthyl)-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl 2-(4-methylbenzylidene)-5-(2-methyl-1-naphthyl)-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

These compounds share a similar core structure but differ in the substituents attached to the thiazolopyrimidine ring

Properties

Molecular Formula

C31H30N2O5S

Molecular Weight

542.6 g/mol

IUPAC Name

ethyl (2Z)-5-(2-methoxynaphthalen-1-yl)-2-[(4-methoxyphenyl)methylidene]-3-oxo-7-propyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C31H30N2O5S/c1-5-9-23-27(30(35)38-6-2)28(26-22-11-8-7-10-20(22)14-17-24(26)37-4)33-29(34)25(39-31(33)32-23)18-19-12-15-21(36-3)16-13-19/h7-8,10-18,28H,5-6,9H2,1-4H3/b25-18-

InChI Key

OZAMBYDRBNRIKZ-BWAHOGKJSA-N

SMILES

CCCC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=N1)C4=C(C=CC5=CC=CC=C54)OC)C(=O)OCC

Isomeric SMILES

CCCC1=C(C(N2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=N1)C4=C(C=CC5=CC=CC=C54)OC)C(=O)OCC

Canonical SMILES

CCCC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=N1)C4=C(C=CC5=CC=CC=C54)OC)C(=O)OCC

Origin of Product

United States

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